molecular formula C16H22N2O2 B2855531 N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide CAS No. 2034340-58-2

N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2855531
CAS No.: 2034340-58-2
M. Wt: 274.364
InChI Key: QNGNDCUFFAZMQH-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group onto the pyrrolidine ring.

    Attachment of the Tetrahydropyran Moiety: This can be done through nucleophilic substitution reactions where the tetrahydropyran ring is introduced using suitable leaving groups and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles is also common to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrahydropyran moiety, where various nucleophiles can replace the leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and the pyrrolidine ring play crucial roles in binding to these targets, while the tetrahydropyran moiety may influence the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-phenylpyrrolidine-1-carboxamide: Lacks the tetrahydropyran moiety, which may affect its solubility and binding properties.

    N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide: Lacks the phenyl group, which may reduce its binding affinity to certain targets.

    3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine: Lacks the carboxamide group, which may influence its reactivity and stability.

Uniqueness

The presence of both the phenyl group and the tetrahydropyran moiety in N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide makes it unique in terms of its chemical properties and potential applications. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(17-15-7-10-20-11-8-15)18-9-6-14(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNDCUFFAZMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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